molecular formula C8H15N3O2 B561447 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine CAS No. 100070-64-2

2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine

Cat. No.: B561447
CAS No.: 100070-64-2
M. Wt: 185.227
InChI Key: MUAVZUTYGUEGNH-UHFFFAOYSA-N
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Description

2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of a nitro group and the octahydro-1H-pyrido[1,2-a]pyrazine core makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine involves a one-pot synthesis. This method includes the nitro-Mannich reaction, where an unexpected nitro group displacement occurs, leading to the formation of the octahydro-1H-pyrido[1,2-a]pyrazine core . The reaction conditions typically involve specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the one-pot synthesis method. This would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the compound. The use of continuous flow reactors could also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical.

Major Products Formed

    Reduction: The major product is 2-Aminooctahydro-1H-pyrido[1,2-a]pyrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less common.

Scientific Research Applications

2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as a 5-HT2C receptor agonist, it binds to the receptor and activates it, leading to downstream signaling pathways that result in its pharmacological effects . The compound’s interaction with other targets, such as potassium channels and ubiquitin-specific peptidases, involves similar binding and activation or inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new pharmacological properties and developing novel therapeutic agents.

Properties

CAS No.

100070-64-2

Molecular Formula

C8H15N3O2

Molecular Weight

185.227

IUPAC Name

2-nitro-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C8H15N3O2/c12-11(13)10-6-5-9-4-2-1-3-8(9)7-10/h8H,1-7H2

InChI Key

MUAVZUTYGUEGNH-UHFFFAOYSA-N

SMILES

C1CCN2CCN(CC2C1)[N+](=O)[O-]

Origin of Product

United States

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